Coprine
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Coprine undergoes several types of chemical reactions:
Hydrolysis: This compound hydrolyzes to produce glutamic acid and 1-aminocyclopropanol.
Oxidation: The cyclopropyl group in this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.
Substitution: The amino group in this compound can participate in substitution reactions, particularly with electrophiles.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are glutamic acid and 1-aminocyclopropanol .
Scientific Research Applications
Coprine has several scientific research applications:
Mechanism of Action
Coprine exerts its effects by inhibiting the enzyme aldehyde dehydrogenase . Upon ingestion, this compound hydrolyzes to produce 1-aminocyclopropanol, which quickly converts to cyclopropanone hydrate . This compound binds covalently to the thiol group present in aldehyde dehydrogenase, deactivating the enzyme’s activity . This inhibition leads to a buildup of acetaldehyde when alcohol is consumed, causing the characteristic symptoms of Coprinus syndrome .
Comparison with Similar Compounds
Coprine is unique due to its naturally occurring cyclopropyl group. Similar compounds include:
Cyclopropanone derivatives: These compounds share the cyclopropyl group but differ in their biological activities and applications.
This compound’s uniqueness lies in its dual role as a naturally occurring compound and its specific mechanism of enzyme inhibition .
Properties
IUPAC Name |
(2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZRBUCLFMTLD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(NC(=O)CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(NC(=O)CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974419 | |
Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58919-61-2 | |
Record name | Coprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58919-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coprine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058919612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COPRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28L2R8DM94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does coprine interact with the body to produce its effects?
A: this compound itself is not the direct inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for breaking down acetaldehyde, a toxic byproduct of ethanol metabolism. Instead, this compound is hydrolyzed in the body to produce 1-aminocyclopropanol (ACP), which acts as a potent inhibitor of ALDH. [, ] This inhibition leads to a buildup of acetaldehyde after alcohol consumption, causing a range of unpleasant symptoms often referred to as the "disulfiram-like reaction." [, , , ]
Q2: What are the downstream effects of this compound's interaction with ALDH?
A: When ALDH is inhibited by ACP, acetaldehyde accumulates in the bloodstream. This can cause symptoms such as facial flushing, throbbing headache, nausea, vomiting, sweating, tachycardia, shortness of breath, dizziness, and even hypotension. [, , , , ] The severity of these symptoms can vary depending on the amount of this compound ingested and the amount of alcohol consumed. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol. [, ]
Q4: Is there any information available about the spectroscopic data for this compound?
A: While the provided research articles do not delve into specific spectroscopic data for this compound, they do mention that chemical and spectral data were used to confirm its structure as N5-(1-hydroxycyclopropyl)-L-glutamine. [, ] Further research in spectroscopic databases would be needed for detailed information.
Q5: Is there information available about this compound's material compatibility, stability, catalytic properties, or computational chemistry aspects?
A5: The provided research articles primarily focus on the biological activity and mechanism of action of this compound. They do not provide specific details regarding its material compatibility and stability, catalytic properties, or any computational chemistry studies conducted on the molecule. Further research would be needed to explore these specific aspects.
Q6: How does modifying the structure of this compound affect its ALDH inhibitory activity?
A: Research indicates that the cyclopropanone moiety in this compound is crucial for its activity. [, ] Analogs of this compound, particularly those with modifications to the cyclopropanone ring, have been synthesized and tested. These studies suggest that even minor changes to this part of the molecule can significantly impact its ability to inhibit ALDH. []
Q7: Is there information available on the stability and formulation of this compound, SHE regulations related to its handling, or its pharmacokinetics and pharmacodynamics?
A7: The provided research articles primarily focus on identifying this compound, elucidating its mechanism of action, and characterizing its disulfiram-like effects. They do not provide specific details regarding this compound's stability, formulation strategies, safety regulations for handling, or its pharmacokinetic and pharmacodynamic properties. Further research is needed to explore these aspects.
Q8: What in vivo models were used to study this compound's effects?
A: Research primarily utilized rat models to study this compound's effects. [, , , , ] Researchers investigated various parameters, including blood acetaldehyde levels, ALDH and dopamine-beta-hydroxylase (DBH) activities, and blood pressure responses to ethanol administration. [, , , ]
Q9: Did this compound inhibit ALDH in rat liver preparations in vitro?
A: Interestingly, while this compound caused ALDH inhibition in vivo, it did not demonstrate direct inhibition of the low-Km ALDH enzyme in rat liver preparations in vitro. [] This finding further supports the understanding that this compound itself is not the direct inhibitor but requires conversion to ACP in vivo.
Q10: What were the key findings from the rat studies on this compound's effects on blood pressure?
A: Studies showed that rats pretreated with this compound experienced a significant drop in blood pressure after ethanol administration. [, ] Interestingly, this hypotensive effect was observed even when DBH activity was close to normal. [] This finding suggested that acetaldehyde accumulation, rather than DBH inhibition, is the primary driver of the hypotensive effect. []
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